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This technical guide provides an in-depth analysis of the molecular interactions underpinning

the recognition of the lymphocytic choriomeningitis virus (LCMV) glycoprotein epitope gp33-41

by the T cell receptor (TCR). This interaction, a cornerstone model in immunology, offers critical

insights into antiviral immunity, T cell activation, and the biophysical principles of immune

recognition.

Core Interaction: The P14 TCR and the gp33-H-2Db
Complex
The primary focus of this guide is the interaction between the P14 TCR and the gp33 peptide

(residues 33-41) presented by the murine MHC class I molecule H-2Db. The P14 TCR is a

well-characterized receptor used extensively in transgenic mouse models to study T cell

responses to both viral infections and tumors.[1][2]

The sequence of the immunodominant gp33 peptide is KAVYNFATC.[1][3] However, due to the

tendency of the terminal cysteine (C) to form dimers, an altered peptide ligand (APL) where the
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cysteine is replaced by a methionine (M), KAVYNFATM, is frequently used in in vitro studies for

its increased stability.[4] This guide will address both peptide variants.

Quantitative Analysis of TCR-pMHC Interaction
The binding affinity and kinetics of the P14 TCR with the gp33-H-2Db complex have been

quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR)

and 2D micropipette adhesion assays. These data are crucial for understanding the potency of

T cell agonism.

Surface Plasmon Resonance (SPR) Data
SPR measurements provide key kinetic and equilibrium parameters for the interaction between

soluble, purified TCR and pMHC molecules.
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Ligand TCR KD (μM)
kon (M-
1s-1)

koff (s-
1)

t1/2 (s)
Temper
ature
(°C)

Referen
ce

H-2Db-

gp33

(KAVYNF

ATC)

P14 3 ± 0.5 - ~1 0.7 25 [1]

H-2Db-

gp33

(KAVYNF

ATC)

P14 2.3 - - - - [4][5]

H-2Db-

gp33

(KAVYNF

ATCGI)

P14 3.5 - - - - [4][5]

H-2Db-

gp33

(KAVYNF

ATM)

P14 17 - - - - [5]

H-2Db-

gp33

(KAVYNF

ATM)

P14 9.1 - - - - [5]

Note: The on-rate (kon) is not always reported in the cited literature, but the dissociation

constant (KD) and off-rate (koff) are key determinants of the interaction's stability.

2D Micropipette Adhesion Assay Data
The 2D micropipette adhesion frequency assay measures the affinity of TCR interactions in a

cellular context, which can reveal nuances not observed in 3D SPR assays with soluble

molecules.[4]
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Peptide Variant
Mean 2D
Population Affinity
(μm4)

Note Reference

gp33-41M

(KAVYNFATM)
1.04 x 10-3 Highest 2D affinity [4]

gp33-41C

(KAVYNFATC)
6.62 x 10-4

Intermediate 2D

affinity
[4]

gp33-43

(KAVYNFATCGI)
1.55 x 10-4 Lowest 2D affinity [4]

These 2D kinetic results demonstrate a hierarchy in TCR affinity (41M > 41C > 41CGI) that

correlates with early T cell signaling events, highlighting the sensitivity of 2D measurements.[4]

Structural Basis of Recognition
The three-dimensional structure of the P14 TCR in complex with the gp33 peptide bound to H-

2Db has been resolved by X-ray crystallography.[6] This provides a detailed atomic-level view

of the interaction.

PDB ID Macromolecule Resolution (Å) Method

5M02

Murine P14 TCR / H-

2Db with modified

gp33 peptide

1.75 X-ray Diffraction

The structure reveals the specific contacts between the TCR's complementary-determining

regions (CDRs) and the peptide-MHC surface. The TCR α-chain has been shown to play a

dominant role in the recognition of the gp33/H-2Db complex.[7] Specifically, studies using TCR-

transgenic mice have demonstrated that the P14 TCR utilizes Vα2 and Vβ8.1 gene segments.

[8]

Experimental Protocols
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Detailed methodologies are essential for the replication and extension of these findings. Below

are summaries of key experimental protocols.

Surface Plasmon Resonance (SPR)
This technique is widely used to measure the kinetics and affinity of protein-protein interactions.

[9]

Objective: To determine the KD, kon, and koff of the P14 TCR binding to gp33-H-2Db.

Methodology:

Immobilization: A binding partner, typically the pMHC, is immobilized on a sensor chip

surface.[9][10] This can be achieved through covalent linking or non-covalent affinity tagging.

[9]

Analyte Injection: The second binding partner, the soluble TCR, is flowed over the sensor

surface at various concentrations.[9][10]

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in

mass on the sensor surface, which is detected as a change in the refractive index, measured

in response units (RU).[9][10]

Data Analysis: The association and dissociation phases are monitored in real-time. Kinetic

parameters (kon and koff) are derived by fitting the sensorgram data to a binding model. The

equilibrium dissociation constant (KD) is then calculated as koff/kon.[11]

Click to download full resolution via product page

X-ray Crystallography
This technique provides high-resolution structural information of the TCR-pMHC complex.

Objective: To determine the three-dimensional structure of the P14 TCR in complex with gp33-

H-2Db.
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Methodology:

Protein Expression and Purification: The TCR α and β chains, the MHC heavy chain, and β2-

microglobulin are expressed (often in E. coli) and refolded in vitro with the gp33 peptide to

form the complex.[12]

Crystallization: The purified TCR-pMHC complex is subjected to high-throughput

crystallization screening under various conditions (e.g., pH, salt concentration, precipitants

like PEG).[12][13]

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded.[6][13]

Structure Determination and Refinement: The diffraction data is processed to determine the

electron density map, from which the atomic model of the complex is built and refined.[6]

Click to download full resolution via product page

T Cell Activation Assays
These assays measure the functional outcome of TCR recognition, such as cytokine production

or upregulation of activation markers.[5]

Objective: To quantify the T cell response to different gp33 peptide variants.

Methodology:

T Cell Source: Naïve P14 TCR-transgenic CD8+ T cells are isolated.[5]

Stimulation: T cells are co-cultured with antigen-presenting cells (APCs) pulsed with varying

concentrations of the gp33 peptide (e.g., 41M, 41C, or 41CGI).[5]

Readout: After a period of incubation (e.g., 6 hours), T cell activation is measured by:

Intracellular Cytokine Staining (ICS): Flow cytometry is used to detect the production of

cytokines like Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).[5]
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Upregulation of Activation Markers: Expression of markers like Nur77 or CD69 is

quantified by flow cytometry.[4]

Analysis: The percentage of activated T cells or the mean fluorescence intensity of activation

markers is determined for each peptide concentration.[5]

TCR Signaling Pathway
The binding of the P14 TCR to the gp33-H-2Db complex initiates a signaling cascade that

leads to T cell activation. This process is central to the adaptive immune response.

Click to download full resolution via product page

This intricate signaling network translates the biophysical event of TCR-pMHC binding into a

cellular response, culminating in the proliferation and differentiation of antigen-specific T cells,

and the execution of effector functions like cytokine release and cytotoxicity.[4]

Conclusion
The recognition of the LCMV gp33-41 epitope by the P14 TCR serves as a paradigm for

understanding the molecular basis of T cell immunity. The quantitative biophysical data,

detailed structural insights, and well-defined experimental protocols provide a robust framework

for researchers in basic immunology and for professionals engaged in the development of T

cell-based therapeutics. The principles derived from this model system continue to inform the

design of vaccines, adoptive T cell therapies, and TCR-based biologics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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